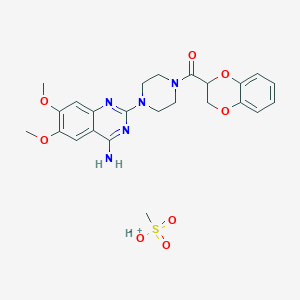
Doxazosin mesylate
Overview
Description
Doxazosin mesylate is a quinazoline compound that acts as a selective alpha-1 adrenergic receptor antagonist. It is primarily used to treat benign prostatic hyperplasia (BPH) and hypertension. By relaxing the muscles in the prostate and bladder neck, it helps improve urination in men with BPH. Additionally, it lowers blood pressure by relaxing blood vessels, allowing blood to flow more easily .
Mechanism of Action
Target of Action
Doxazosin mesylate is a quinazoline compound that selectively inhibits the alpha-1 subtype of alpha-adrenergic receptors . These receptors are primarily found in the smooth muscle of the prostate and bladder neck, as well as in the vascular smooth muscle. By targeting these receptors, this compound can effectively treat symptoms of benign prostatic hyperplasia (BPH) and hypertension .
Mode of Action
As an alpha-1 adrenergic antagonist, this compound blocks the action of norepinephrine on alpha-1 receptors. This blockade results in the relaxation of smooth muscle in the prostate and bladder neck, improving urine flow and reducing BPH symptoms . In the case of hypertension, the inhibition of these receptors leads to vasodilation, or the widening of blood vessels, which reduces total peripheral resistance and lowers blood pressure .
Biochemical Pathways
This compound’s action on alpha-1 adrenergic receptors disrupts the normal sympathetic nervous system response. Under normal conditions, the binding of norepinephrine to these receptors triggers a cascade of intracellular events, including the activation of the enzyme phospholipase C. This enzyme promotes the release of intracellular calcium ions, leading to muscle contraction. By blocking these receptors, this compound prevents this cascade, leading to muscle relaxation .
Pharmacokinetics
This compound is well absorbed in the body with a bioavailability of approximately 65%, reflecting first-pass metabolism by the liver . Peak plasma levels occur about 2-3 hours after oral administration . Metabolism occurs primarily via the liver enzyme CYP3A4, with secondary pathways involving CYP2D6 and CYP2C9 . The drug is excreted primarily in feces, with about 63% of the dose excreted as metabolites .
Result of Action
The molecular and cellular effects of this compound’s action include the relaxation of smooth muscle in the prostate, bladder neck, and blood vessels. This leads to improved urine flow in BPH patients and reduced blood pressure in hypertensive patients . In addition, some studies have shown that this compound can induce apoptosis in certain cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the drug’s degradation rate can be affected by light and the presence of certain ions in the environment . Furthermore, the formulation of the drug can impact its bioavailability and efficacy. For instance, fast-dissolving oral strips of this compound have been developed to improve the drug’s bioavailability and provide a faster onset of action .
Biochemical Analysis
Biochemical Properties
Doxazosin mesylate interacts with alpha1-adrenergic receptors, which are proteins located in various tissues throughout the body, including the prostate and bladder neck . By blocking these receptors, this compound inhibits the tightening of smooth muscle, which can affect urine flow and frequency . The metabolism of this compound involves several enzymes, including CYP3A4, CYP2D6, and CYP2C9 .
Cellular Effects
This compound has a significant impact on cellular function. It relaxes the muscles in the prostate and bladder neck, making it easier to urinate . This relaxation is achieved by blocking the alpha1-adrenergic receptors, which are involved in the contraction of smooth muscle . Additionally, this compound can cause apoptosis of hERG potassium channels in an in vitro setting, which may contribute to a risk of heart failure .
Molecular Mechanism
The molecular mechanism of this compound involves the competitive inhibition of postsynaptic alpha1-adrenergic receptors . This inhibition results in the dilation of veins and arterioles, leading to a decrease in total peripheral resistance and blood pressure . In the context of BPH, the inhibition of these receptors in prostatic stromal and bladder neck tissues reduces the urethral stricture causing BPH symptoms .
Temporal Effects in Laboratory Settings
Postural hypotension, with or without symptoms such as dizziness, may develop within a few hours following the administration of this compound . The long-lasting effects of this compound allow it to be administered once a day .
Dosage Effects in Animal Models
In animal reproduction studies, no adverse developmental effects were observed when this compound was orally administered to pregnant rabbits and rats during the period of organogenesis at doses of up to 41 mg/kg and 20 mg/kg, respectively . Postnatal development was delayed in rats at a dose of 8 times the 12 mg/day recommended dose .
Metabolic Pathways
This compound is extensively metabolized in the liver, mainly by O-demethylation of the quinazoline nucleus or hydroxylation of the benzodioxan moiety . The primary pathway for elimination is via CYP3A4, with CYP2D6 and CYP2C9 metabolic pathways also involved to a lesser extent .
Transport and Distribution
This compound is absorbed after oral administration and reaches the maximum plasma level within 2–3 hours . This rapid absorption can sometimes lead to sudden hypotension, requiring the drug to be given in low doses with high frequent dosing .
Subcellular Localization
As an alpha1-adrenergic receptor antagonist, this compound primarily interacts with these receptors located in the cell membrane. The blocking of these receptors leads to the relaxation of smooth muscle in the prostate and bladder neck, affecting the function of these cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Doxazosin mesylate can be synthesized through a multi-step process involving the reaction of 2,3-dihydro-1,4-benzodioxin-2-carbonyl chloride with piperazine, followed by the reaction with 6,7-dimethoxy-4-aminoquinazoline. The final product is then treated with methanesulfonic acid to form the mesylate salt .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical synthesis techniques. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality and yield of the final product. The synthesis is typically carried out in batch reactors, followed by purification steps such as crystallization and filtration .
Types of Reactions:
Oxidation: this compound can undergo oxidative degradation, leading to the formation of various degradation products.
Reduction: The compound is relatively stable under reducing conditions.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the quinazoline ring .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under acidic or neutral conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base .
Major Products Formed:
Oxidation: Various quinazoline derivatives.
Substitution: Substituted quinazoline compounds .
Scientific Research Applications
Doxazosin mesylate has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the development of new alpha-1 adrenergic receptor antagonists.
Biology: Studied for its effects on cellular signaling pathways and receptor interactions.
Medicine: Investigated for its potential use in treating other conditions such as post-traumatic stress disorder (PTSD) and chronic prostatitis .
Industry: Utilized in the formulation of controlled-release drug delivery systems to enhance patient compliance and therapeutic efficacy .
Comparison with Similar Compounds
Prazosin: Another alpha-1 adrenergic receptor antagonist used to treat hypertension and BPH.
Terazosin: Similar to doxazosin mesylate, it is used for hypertension and BPH but has a shorter half-life.
Tamsulosin: Primarily used for BPH, with a higher selectivity for alpha-1A receptors in the prostate
Uniqueness: this compound is unique due to its long-lasting effects, allowing for once-daily dosing. This improves patient compliance compared to other alpha-1 adrenergic receptor antagonists that require multiple doses per day. Additionally, its dual action on both hypertension and BPH makes it a versatile therapeutic agent .
Properties
IUPAC Name |
[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O5.CH4O3S/c1-30-18-11-14-15(12-19(18)31-2)25-23(26-21(14)24)28-9-7-27(8-10-28)22(29)20-13-32-16-5-3-4-6-17(16)33-20;1-5(2,3)4/h3-6,11-12,20H,7-10,13H2,1-2H3,(H2,24,25,26);1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJECBOKJABCYMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)N)OC.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
74191-85-8 (Parent) | |
| Record name | Doxazosin mesylate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077883433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5045598 | |
| Record name | Doxazosin mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
547.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
... Freely soluble in dimethylsulfoxide, soluble in dimethylformamide, slightly soluble in methanol, ethanol, and water (0.8 percent at 25 °C), and very slighlty soluble in acetone and methylene chloride. | |
| Record name | DOXAZOSIN MESYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7082 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Selective alpha1-adrenergic blocker related to prazosin, q.v. /Salt not specified/, Blocks postsynaptic alpha 1 receptors and cause vasodilation /Salt not specified/, Hypertension: Blockade of alpha1-adrenergic receptors by doxazosin results in peripheral vasodilation, which produces a fall in blood pressure because of decreased peripheral vascular resistance. Benign prostatic hyperplasia: Relaxation of smooth muscle in the bladder neck, prostate, and prostate capsule produced by alpha1-adrenergic blockade results in a reduction in urethral resistance and pressure, bladder outlet resistance, and urinary symptoms. /Salt not specified/, Previous studies have demonstrated that the alpha(1)-adrenergic receptor antagonist doxazosin (Dox) inhibits multiple mitogenic signaling pathways in human vascular smooth muscle cells. This broad antiproliferative activity of Dox occurs through a novel mechanism unrelated to its blocking the alpha(1)-adrenergic receptor. Flow cytometry demonstrated that Dox prevents mitogen-induced G(1)-->S progression of human coronary artery smooth muscle cells (CASMCs) in a dose-dependent manner, with a maximal reduction of S-phase transition by 88+/-10.5% in 20 ng/mL platelet-derived growth factor and 1 micromol/L insulin (P+I)-stimulated cells (P<0.01 for 10 micromol/L Dox versus P+I alone) and 52+/-18.7% for 10% FBS-induced mitogenesis (P<0.05 for 10 micromol/L Dox versus 10% FBS alone). Inhibition of G(1) exit by Dox was accompanied by a significant blockade of retinoblastoma protein (Rb) phospstimulated quiescent CASMCs to progress through G(1) and enter the S phase. E2F-mediated G(1) exit was not affected by Dox, suggesting that it targets events upstream from Rb hyperphosphorylation. Downregulation of the cyclin-dependent kinase inhibitory protein p27 is important for maximal activation of G(1) cyclin/cyclin-dependent kinase holoenzymes to overcome the cell cycle inhibitory activity of Rb. In Western blot analysis, p27 levels decreased after mitogenic stimulation (after P+I, 43+/-1.8% of quiescent cells [P<0.01 versus quiescent cells]; after 10% FBS, 55+/-7.7% of quiescent cells [P<0. 05 versus quiescent cells]), whereas the addition of Dox (10 micromol/L) markedly attenuated its downregulation (after P+I, 90+/-8.3% of quiescent cells [P<0.05 versus P+I alone]; after 10% FBS, 78+/-8.3% of quiescent cells [P<0.05 versus 10% FBS alone]). Furthermore, Dox inhibited cyclin A expression, an E2F regulated gene that is essential for cell cycle progression into the S phase. The present study demonstrates that Dox inhibits CASMC proliferation by blocking cell cycle progression from the G(0)/G(1) phase to the S phase. This G(1)-->S blockade likely results from an inhibition of mitogen-induced Rb hyperphosphorylation through prevention of p27 downregulation. /Salt not specified/, For more Mechanism of Action (Complete) data for DOXAZOSIN MESYLATE (6 total), please visit the HSDB record page. | |
| Record name | DOXAZOSIN MESYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7082 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
77883-43-3 | |
| Record name | Doxazosin mesylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77883-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Doxazosin mesylate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077883433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Doxazosin mesylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759284 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Doxazosin mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methanone, [4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinyl](2,3-dihydro-1,4-benzodioxin-2-yl)-, methanesulfonate (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.164 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Amino-2-[4-(1,4-benzodioxan-2-carbonyl)piperazin-1-yl]-6,7-dimethoxyquinazoline methanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DOXAZOSIN MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86P6PQK0MU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DOXAZOSIN MESYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7082 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


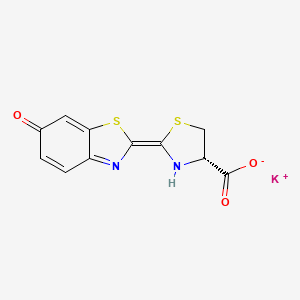
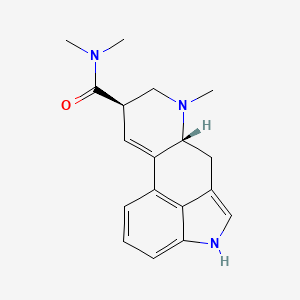
![4-({2-[(4-Tert-butylbenzoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B1670820.png)

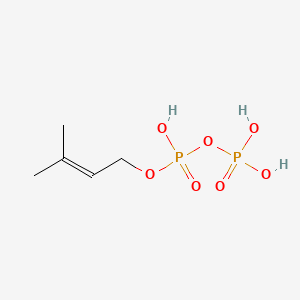
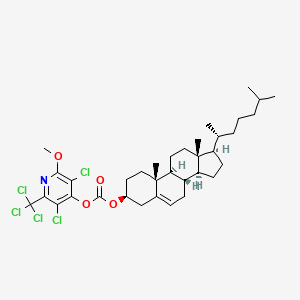
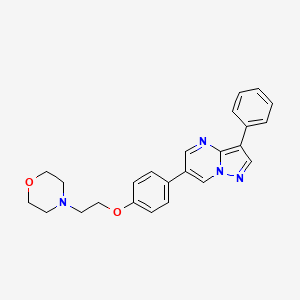


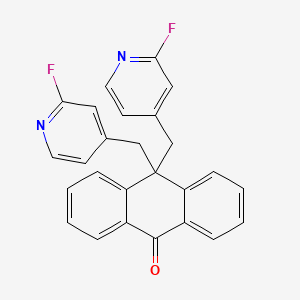
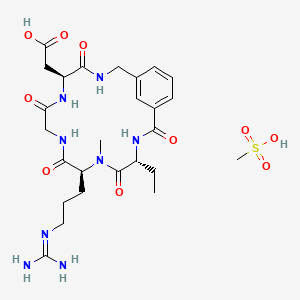
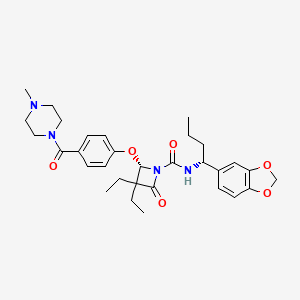
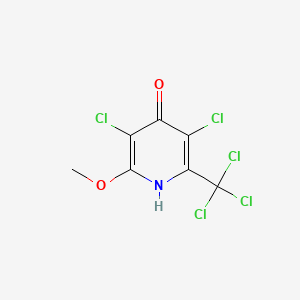
![2-hydroxypropane-1,2,3-tricarboxylic acid;(2S)-1-[(2S)-3-(1H-imidazol-5-yl)-2-[(5-oxooxolane-2-carbonyl)amino]propanoyl]pyrrolidine-2-carboxamide](/img/structure/B1670839.png)
